2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
Description
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methyl group attached to the nitrogen atom of the amide group and a methylphenyl group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)13(17)14-12-11(15-18-16-12)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
InChI Key |
CIPRIGBNRWDFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methylphenyl halide reacts with the oxadiazole ring in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with a suitable amine, such as 2-methylpropanamide, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide have shown promising results against various cancer cell lines. A study demonstrated that N-Aryl oxadiazoles displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as glioblastoma and ovarian cancer . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antimicrobial and Anti-inflammatory Properties
Oxadiazole derivatives have also been investigated for their antimicrobial and anti-inflammatory activities. The presence of the oxadiazole moiety contributes to enhanced interaction with biological targets, making these compounds effective against a range of pathogens . Additionally, some studies have reported anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various methodologies have been developed to optimize yield and purity. For example, one approach involves the use of piperidine derivatives in the synthesis process, yielding compounds with promising biological activity .
Case Study: Anticancer Screening
A recent study synthesized several oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited lower IC50 values compared to traditional chemotherapeutics like doxorubicin. For instance, compounds derived from similar structures showed IC50 values as low as 10 µM against specific cancer cell lines . This suggests that this compound may possess comparable or superior efficacy.
Case Study: In Vivo Studies
In vivo studies using model organisms such as Drosophila melanogaster have been employed to assess the anti-diabetic potential of oxadiazole derivatives. These studies revealed significant reductions in glucose levels in treated subjects, indicating potential applications in diabetes management . Such findings highlight the versatility of compounds like this compound beyond oncology.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-methyl-N-[4-(4-methylphenyl)-1,2,5-thiadiazol-3-yl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly interesting for applications requiring precise molecular interactions and stability.
Biological Activity
2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 244.29 g/mol
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities. The following sections detail specific areas of activity associated with this compound.
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies: In vitro assays demonstrated that derivatives of oxadiazole can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound showed IC values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Similar Oxadiazole Derivative | MEL-8 | 2.41 |
The mechanisms through which oxadiazole derivatives exert their anticancer effects often involve:
- Induction of Apoptosis: Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
- Targeting Enzymes: The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
Anti-inflammatory Activity
In addition to anticancer properties, oxadiazole derivatives are also noted for their anti-inflammatory effects. Research has demonstrated that these compounds can significantly reduce inflammation markers in various animal models .
Case Study: In Vivo Studies
One study explored the anti-inflammatory activity of a related oxadiazole compound in a carrageenan-induced paw edema model in rats. The results indicated a substantial reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide?
Category : Synthesis Optimization Answer : The synthesis of this compound can be optimized using statistical Design of Experiments (DoE) to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs help identify interactions between variables while minimizing experimental runs . Evidence from analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) suggests that coupling reactions involving oxadiazole intermediates may require reflux conditions in polar aprotic solvents (e.g., DMF or THF) with yields up to 84% under optimized stoichiometry . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>98% by HPLC) .
Q. Example Table: Reaction Parameters and Yield
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% |
| Catalyst Loading | 0.5–5 mol% | 2 mol% | +18% |
| Solvent | DMF, THF, AcCN | THF | +15% (purity) |
Q. Which analytical techniques are most effective for characterizing this compound?
Category : Structural Elucidation Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : and NMR (e.g., δ 1.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) confirm structural motifs like the oxadiazole ring and propanamide chain .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] = 289.12, observed 289.11) .
- HPLC-PDA : Purity assessment (>98%) with reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling guide the prediction of biological activity or reactivity for this compound?
Category : Mechanistic/Computational Studies Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., enzyme active sites) or reaction pathways. For instance, ICReDD’s integrated computational-experimental framework uses reaction path searches to optimize conditions for analogous heterocyclic syntheses . Tools like Gaussian 16 or ORCA simulate electronic properties (e.g., HOMO-LUMO gaps) to assess stability or reactivity .
Q. Example Workflow :
Docking Studies : Identify binding affinity with HDAC enzymes (common targets for oxadiazole derivatives) .
DFT Calculations : Evaluate oxadiazole ring stability under varying pH or temperature.
MD Simulations : Assess solubility or membrane permeability.
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values)?
Category : Data Analysis and Validation Answer : Contradictions often arise from experimental variables (e.g., cell line heterogeneity, assay protocols). To resolve these:
- Standardized Protocols : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (e.g., serum-free media, fixed incubation times) .
- Statistical Validation : Use ANOVA or Tukey’s HSD test to confirm significance thresholds (p < 0.05). For example, IC variations <10% are acceptable in triplicate runs .
- Mechanistic Follow-Up : Combine with transcriptomics or proteomics to identify off-target effects .
Q. What strategies enhance the compound’s stability during long-term storage or in vivo studies?
Category : Formulation and Stability Answer :
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for >6 months at -80°C .
- Protective Excipients : Use cyclodextrins or liposomal encapsulation to prevent hydrolysis of the oxadiazole ring .
- Stability Monitoring : Periodic HPLC-MS analysis to detect degradation products (e.g., open-ring metabolites) .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Category : SAR Exploration Answer :
- Analog Synthesis : Modify substituents (e.g., methyl groups on the phenyl ring or oxadiazole nitrogen) to assess impact on bioactivity .
- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening (HTS) .
- QSAR Modeling : Correlate electronic (e.g., logP) or steric descriptors (e.g., TPSA) with activity data using partial least squares regression .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
